molecular formula C8H11NO2 B8659788 (2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid

(2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid

Cat. No.: B8659788
M. Wt: 153.18 g/mol
InChI Key: UMZOAJARDMJCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

InChI

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)3-8(10)11/h4,9H,3H2,1-2H3,(H,10,11)

InChI Key

UMZOAJARDMJCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid wet mixture (778 g, 3.95 mol), 880 mL of 9 N potassium hydroxide and 880 mL of water were heated to an internal temperature of 65° C., removed from the heat, and 800 mL of 10 N hydrochloric acid were slowly added with stirring to a pH of 2.5. The temperature increased to 68° C. and then decreased to 58° C. with the evolution of carbon dioxide. Thin layer chromatography (ethyl acetate:hexane:acetic acid 4:6:0.5) showed a major spot at Rf 0.7 and a small spot at the origin. The mixture was cooled to 4° C. The solids were collected by vacuum filtration and washed 3 times with 200 mL of water each time. The solid was air dried to give 240 g (40% yield) of (2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid as a brown solid. 1H-NMR (dimethylsulfoxide-d6) δ 1.89, 2.06 (2×s, 2×3H, 2×CH3), 3.17 (s, 2H, CH2), 6.26 (s, 1H, pyrrole CH), 10.02 (s, 1H, NH), 11.74 (br s, 1H, COOH).
Name
4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Quantity
778 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.